

LL-K12-18: A Potent and Selective Cyclin K Molecular Glue Degradar

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Compound of Interest

Compound Name: LL-K12-18

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the emergence of molecular glue degraders offers a promising therapeutic strategy. This guide provides a comprehensive validation of **LL-K12-18**'s selectivity for cyclin K, a key regulator of transcription. Through a detailed comparison with other known cyclin K degraders and CDK12 inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: A Two-Site Molecular Glue

LL-K12-18 is a novel two-site molecular glue that potently and selectively induces the degradation of cyclin K.^[1] It functions by enhancing the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, thereby inhibiting CDK12's transcriptional activity.^[1]

Caption: Mechanism of **LL-K12-18**-induced Cyclin K degradation.

Comparative Performance Data

LL-K12-18 demonstrates exceptional potency in inducing cyclin K degradation, with a half-maximal degradation concentration (DC50) of 0.38 nM.^[2] This represents a significant

improvement over its precursor, SR-4835. The following tables provide a comparative overview of **LL-K12-18** against other known cyclin K degraders and CDK12 inhibitors.

Table 1: Comparison of Cyclin K Molecular Glue Degraders

Compound	DC50 (nM) for Cyclin K Degradation	Primary Target(s)	Reference
LL-K12-18	0.38	Cyclin K	[2]
SR-4835	~19	Cyclin K	[2]
CR8	Not explicitly stated as DC50, but induces degradation	Cyclin K	[3]
Compound 36 (dinaciclib-based)	Not explicitly stated as DC50, but effective degrader	Cyclin K	[3]
Compound 40 (AT-7519-based)	Not explicitly stated as DC50, but effective degrader	Cyclin K	[3]

Table 2: Comparison with CDK12 Inhibitors

Compound	IC50 (nM) for CDK12 Inhibition	Primary Target(s)	Reference
Dinaciclib	50	Pan-CDK inhibitor	[4]
SR-3029	86	CDK12	[4]
Compound 8	22	CDK12	[4]
Compound 9	14	CDK12	[4]
CDK12-IN-2	52	CDK12/13	[4]
CDK12-IN-3	31	CDK12	[4]

Selectivity Profile of LL-K12-18

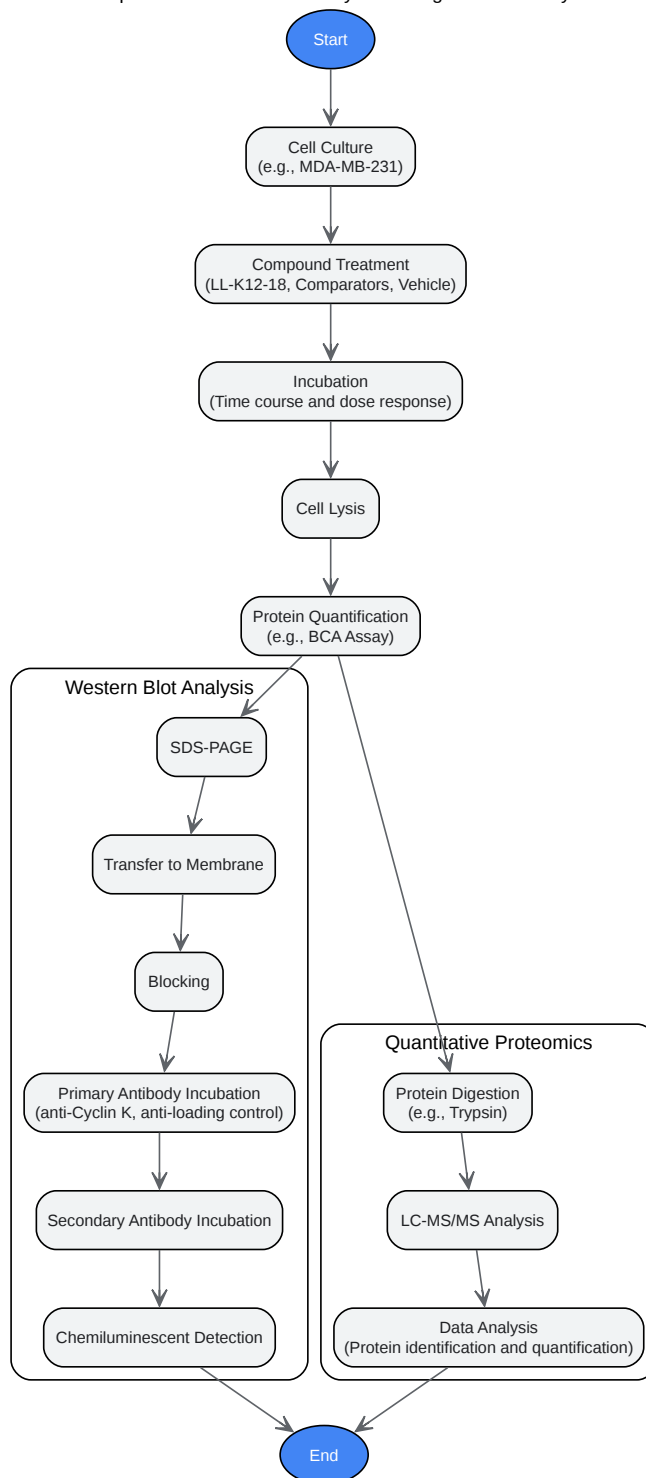
A critical aspect of a targeted therapeutic is its selectivity. Studies have shown that **LL-K12-18** maintains its selectivity for cyclin K degradation even when assessed against other kinases within the CDK family.^[2] This high selectivity minimizes off-target effects, a crucial factor for a promising drug candidate. While the specific quantitative data from the kinase panel is found in the supplementary information of the primary publication, the study confirms the selectivity profile of **LL-K12-18**.^[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Experimental Workflow for Assessing Cyclin K Degradation

Experimental Workflow for Cyclin K Degradation Assay

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Caption: Workflow for evaluating Cyclin K degradation.

Cyclin K Degradation Assay via Western Blot

This protocol details the steps to quantify the degradation of cyclin K in response to treatment with **LL-K12-18** and other compounds.

- Cell Culture and Treatment:
 - Seed MDA-MB-231 cells in 6-well plates and culture until they reach 70-80% confluency.
 - Treat the cells with varying concentrations of **LL-K12-18**, comparator compounds, or a vehicle control (e.g., DMSO) for specified time points (e.g., 2, 4, 6, 12, 24 hours).
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
 - Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for cyclin K overnight at 4°C. A loading control antibody (e.g., GAPDH or β -actin) should also be used.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using image analysis software and normalize the cyclin K signal to the loading control. Calculate the percentage of cyclin K degradation relative to the vehicle-treated control.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a framework for assessing the global proteome changes upon treatment with **LL-K12-18** to confirm its selectivity.

- Sample Preparation:
 - Treat MDA-MB-231 cells with **LL-K12-18** or a vehicle control for a specified time (e.g., 6 hours).
 - Lyse the cells and quantify the protein concentration as described in the Western Blot protocol.
- Protein Digestion:
 - Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.
 - Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
- LC-MS/MS Analysis:
 - Desalt the resulting peptide mixtures using C18 spin columns.
 - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification (LFQ).

- Perform statistical analysis to identify proteins that are significantly up- or downregulated upon **LL-K12-18** treatment compared to the vehicle control.
- Generate volcano plots to visualize the changes in protein abundance and confirm the selective degradation of cyclin K.

Conclusion

LL-K12-18 stands out as a highly potent and selective molecular glue degrader of cyclin K. Its sub-nanomolar DC50 value and demonstrated selectivity represent a significant advancement in the development of targeted therapies against cancers dependent on CDK12/cyclin K activity. The data and protocols presented in this guide provide a solid foundation for further investigation and development of **LL-K12-18** and other novel molecular glue degraders.

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